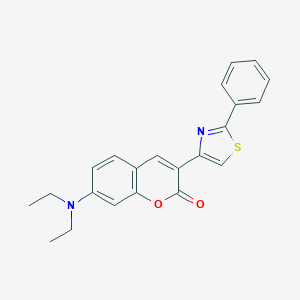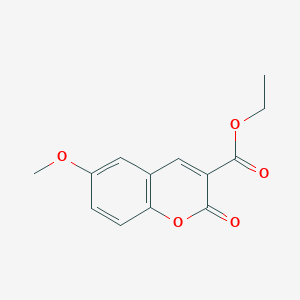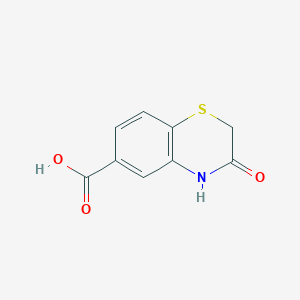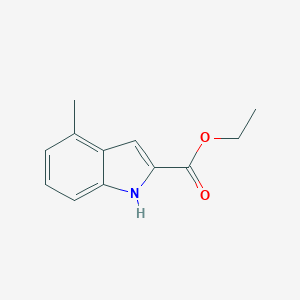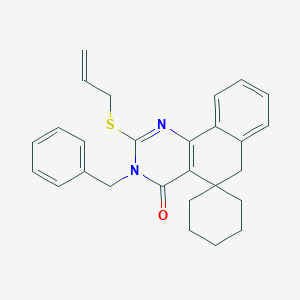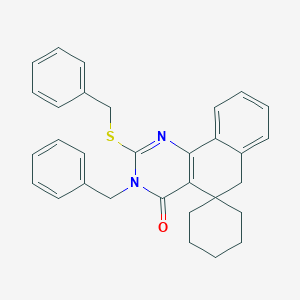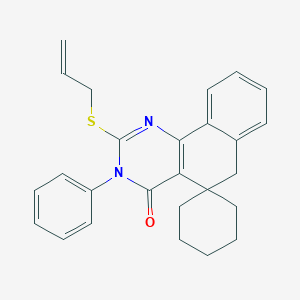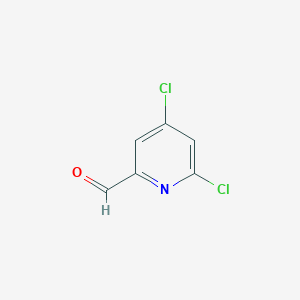
4,6-二氯吡啶甲醛
描述
4,6-Dichloropicolinaldehyde is an organic compound with the molecular formula C6H3Cl2NO. It is a derivative of picolinaldehyde, where the 4th and 6th positions on the pyridine ring are substituted with chlorine atoms. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
科学研究应用
4,6-Dichloropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and dyes.
准备方法
Synthetic Routes and Reaction Conditions: 4,6-Dichloropicolinaldehyde can be synthesized through several methods. One common approach involves the chlorination of picolinaldehyde. The reaction typically uses phosphoryl chloride (POCl3) as a chlorinating agent under controlled conditions. The process involves heating picolinaldehyde with an excess of phosphoryl chloride, resulting in the substitution of hydrogen atoms at the 4th and 6th positions with chlorine atoms .
Industrial Production Methods: In industrial settings, the production of 4,6-Dichloropicolinaldehyde often involves continuous processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process. The use of catalysts and specific reaction temperatures are crucial to achieving the desired product on a large scale .
化学反应分析
Types of Reactions: 4,6-Dichloropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products:
Oxidation: 4,6-Dichloropicolinic acid.
Reduction: 4,6-Dichloropicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 4,6-Dichloropicolinaldehyde depends on its application. In biochemical assays, it can act as an inhibitor or activator of specific enzymes by interacting with their active sites. The chlorine atoms and aldehyde group play crucial roles in its binding affinity and reactivity with target molecules .
相似化合物的比较
- 4,6-Dichloropyridine-2-carbaldehyde
- 2-Formyl-4,6-dichloropyridine
- 4,6-Dichloropicolinic acid
Comparison: 4,6-Dichloropicolinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. For instance, 4,6-Dichloropyridine-2-carbaldehyde lacks the aldehyde group, affecting its reactivity in certain chemical reactions .
属性
IUPAC Name |
4,6-dichloropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSCIAVHRDIZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132683-62-6 | |
| Record name | 4,6-dichloropyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
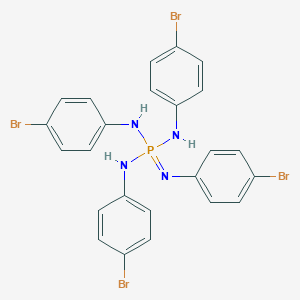
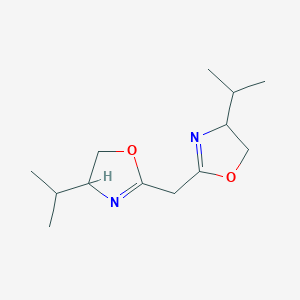
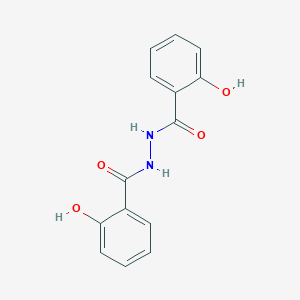
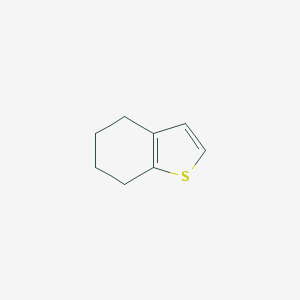
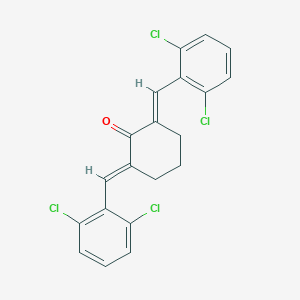
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)
